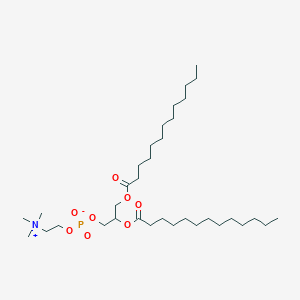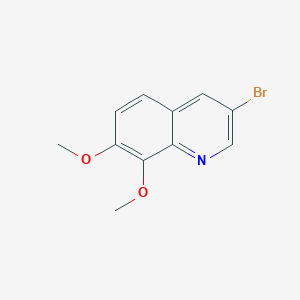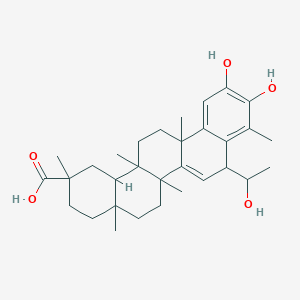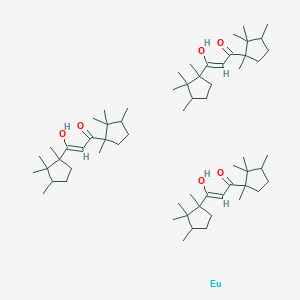![molecular formula C56H68Cl4CuN16S4 B12103170 Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B12103170.png)
Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride is a complex copper compound with a highly intricate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with a complex ligand system. The ligand system is designed to provide multiple binding sites for the copper ions, ensuring a stable complex formation. The reaction conditions often include:
Solvent: A polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: Elevated temperatures to facilitate the coordination process.
pH: Controlled pH to maintain the stability of the ligand and copper ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Such as crystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Ligand Exchange: Using different ligands like phosphines or amines for substitution reactions.
Coordination Reactions: Often carried out in polar solvents with controlled temperature and pH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions may produce new ligand-copper complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including:
Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds.
Oxidation Reactions: Acting as a catalyst for the oxidation of organic substrates.
Biology
In biological research, this compound is studied for its potential as a metallodrug, with applications in:
Anticancer Therapy: Investigating its ability to interact with DNA and induce apoptosis in cancer cells.
Enzyme Inhibition: Exploring its role as an inhibitor of metalloenzymes.
Medicine
In medicine, the compound’s unique properties are being explored for:
Diagnostic Imaging: Using its coordination chemistry for the development of contrast agents.
Therapeutic Agents: Investigating its potential as a therapeutic agent for various diseases.
Industry
In industrial applications, this compound is used in:
Material Science: Developing new materials with unique electronic and magnetic properties.
Catalysis: Enhancing the efficiency of industrial catalytic processes.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to coordinate with various molecular targets. The copper center can interact with:
DNA: Binding to DNA and causing structural changes that lead to cell death.
Proteins: Inhibiting the activity of metalloenzymes by binding to their active sites.
Reactive Oxygen Species (ROS): Generating ROS that can induce oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) sulfate: A simpler copper compound with different coordination chemistry.
Copper(II) acetate: Another copper complex with distinct ligand coordination.
Copper(II) chloride: A basic copper salt with different reactivity.
Uniqueness
What sets Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride apart is its highly complex ligand system, which provides multiple binding sites and unique reactivity. This complexity allows for a wide range of applications and interactions that simpler copper compounds cannot achieve.
Propiedades
Fórmula molecular |
C56H68Cl4CuN16S4 |
|---|---|
Peso molecular |
1298.9 g/mol |
Nombre IUPAC |
copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride |
InChI |
InChI=1S/C56H68N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 |
Clave InChI |
KDXHLJMVLXJXCW-UHFFFAOYSA-J |
SMILES canónico |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)[N-]3)CSC(=[N+](C)C)N(C)C)C8=C5C=C(C=C8)CSC(=[N+](C)C)N(C)C)C9=C4C=C(C=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)

![(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)




![2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12103142.png)
![CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)

![Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-](/img/structure/B12103158.png)
![2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone](/img/structure/B12103163.png)

